molecular formula C13H23N5O B15077195 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one

Katalognummer: B15077195
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: DAIHABXMPQUPMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is an organic compound characterized by the presence of a triazine ring substituted with amino groups and a decanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino groups in the triazine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one involves its interaction with specific molecular targets and pathways. The amino groups in the triazine ring can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate biological processes such as enzyme activity and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is unique due to its specific combination of a triazine ring with a decanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

Molekularformel

C13H23N5O

Molekulargewicht

265.35 g/mol

IUPAC-Name

1-(4,6-diamino-1,3,5-triazin-2-yl)decan-1-one

InChI

InChI=1S/C13H23N5O/c1-2-3-4-5-6-7-8-9-10(19)11-16-12(14)18-13(15)17-11/h2-9H2,1H3,(H4,14,15,16,17,18)

InChI-Schlüssel

DAIHABXMPQUPMP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)C1=NC(=NC(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.